molecular formula C34H42N2O6 B12639794 (E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate

(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate

Cat. No.: B12639794
M. Wt: 574.7 g/mol
InChI Key: AHKOADBSMCNNAQ-XKMRCYARSA-N
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Description

(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl and methyl groups, and the final coupling with tert-butyl carbamate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound shares the tert-butyl carbamate group but has a different core structure.

    tert-butyl 1-benzyl-4-methylpiperidin-4-ylcarbamate: Similar in structure but with variations in the substituents.

Uniqueness

(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is unique due to its spirocyclic framework and the combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

IUPAC Name

[(E)-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C34H42N2O6/c1-23-26-21-25-15-18-34(16-9-6-10-17-34)40-28(25)22-29(26)39-31(27(23)20-24-12-7-5-8-13-24)36-42-30(37)14-11-19-35-32(38)41-33(2,3)4/h5,7-8,12-13,21-22H,6,9-11,14-20H2,1-4H3,(H,35,38)/b36-31+

InChI Key

AHKOADBSMCNNAQ-XKMRCYARSA-N

Isomeric SMILES

CC1=C(/C(=N\OC(=O)CCCNC(=O)OC(C)(C)C)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=NOC(=O)CCCNC(=O)OC(C)(C)C)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5

Origin of Product

United States

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